molecular formula C12H14ClNO B179616 4-(4-chlorobutoxy)-1H-indole CAS No. 180160-98-9

4-(4-chlorobutoxy)-1H-indole

Cat. No.: B179616
CAS No.: 180160-98-9
M. Wt: 223.7 g/mol
InChI Key: DBPIEDRTKPMPSN-UHFFFAOYSA-N
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Description

4-(4-chlorobutoxy)-1H-indole, also known as this compound, is a useful research compound. Its molecular formula is C12H14ClNO and its molecular weight is 223.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Applications

The biological applications of 4-(4-chlorobutoxy)-1H-indole are primarily linked to its interactions with various receptors and enzymes.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant-like effects by acting on serotonin receptors. The structural modifications in this compound may enhance its affinity for serotonin reuptake inhibitors (SSRIs) and other neuroactive targets.

Antiviral Properties

Indoles have been studied for their antiviral activities, particularly against respiratory syncytial virus (RSV). Compounds with similar structures have shown promise in inhibiting viral replication, suggesting that this compound could also exhibit such properties.

Antitumor Activity

Preliminary studies suggest that indole derivatives can exhibit antitumor activity by modulating signaling pathways involved in cell proliferation and apoptosis. The specific effects of this compound on cancer cell lines need further investigation but show potential based on related compounds.

Case Studies

Several studies have documented the effects of indole derivatives in various biological contexts:

  • Study on Antidepressant Mechanisms : A study highlighted the role of indoles in modulating serotonin pathways, showing that derivatives can enhance mood-related behaviors in animal models .
  • Antiviral Activity Research : Research demonstrated that certain indole derivatives could inhibit RSV replication effectively, providing a basis for exploring this compound as a potential antiviral agent .
  • Antitumor Evaluation : Investigations into the antitumor properties of tricyclic indoles revealed that structural modifications significantly impact their efficacy against cancer cells .

Data Tables

Application AreaObserved EffectsReferences
AntidepressantModulation of serotonin pathways
AntiviralInhibition of RSV replication
AntitumorInduction of apoptosis in cancer cells

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorobutoxy side chain undergoes nucleophilic displacement under basic conditions:

Reaction with Piperazine Derivatives
4-(4-Chlorobutoxy)-1H-indole reacts with 1-(2,3-dichlorophenyl)piperazine hydrochloride in acetonitrile to form 1-(2,3-dichlorophenyl)-4-[4-(3-nitro-4-vinylphenoxy)butyl]piperazine (VII) .

  • Conditions : NaI (0.2 mmol), K₂CO₃ (30 mmol), 50–100°C, 6–12 h
  • Yield : 90–92%

Alkylation via Nickel Catalysis
Nickel-catalyzed C–H alkylation enables direct functionalization of the indole C2 position using alkyl halides :

  • Substrate : 1-Pyridin-2-yl-1H-indole + 1-bromo-4-chlorobutane
  • Catalyst : (thf)₂NiBr₂ (5 mol%), LiHMDS (2 equiv), toluene, 16 h
  • Product : 2-(4-Chlorobutyl)-1-(pyridin-2-yl)-1H-indole
  • Yield : 84%

Cyclization Reactions

The chlorobutoxy group participates in intramolecular cyclization to form fused heterocycles:

Hexahydropyrroloindole Formation
Reaction with mesyl chloride (MsCl) and triethylamine in THF produces tricyclic derivatives :

  • Product : (3a,8a-cis)-3a-(4-Chlorobutoxy)-1,2,3,3a,8,8a-hexahydro-1-trifluoroacetylpyrrolo[2,3-b]indole
  • Yield : 6% (minor product)

Reductive Cyclization
Fe/HCl-mediated reductive cyclization of nitrochalcone intermediates generates 4-indolylquinoline derivatives :

  • Conditions : Fe powder, HCl (conc.), ethanol, reflux
  • Yield : 70–90% (depending on substituents)

Cross-Coupling Reactions

Palladium-catalyzed carbonylation introduces carbonyl groups at the indole C4 position :

  • Substrate : 1-(2,3-Dichlorophenyl)-4-[4-(3-nitro-4-vinylphenoxy)butyl]piperazine
  • Conditions : Pd catalyst (1:20–1:1000 molar ratio), CO (0.1–4 MPa), 50–100°C, 10–24 h
  • Product : Aripiprazole derivatives

Comparative Reaction Yields

Reaction TypeConditionsYieldSource
Piperazine alkylationNaI, K₂CO₃, 100°C, 6 h90%
Ni-catalyzed C–H alkylation(thf)₂NiBr₂, LiHMDS, 16 h84%
Fe/HCl reductive cyclizationFe, conc. HCl, ethanol, reflux70–90%
Hexahydropyrroloindole synthesisMsCl, Et₃N, THF, 0°C6%

Key Structural Modifications

  • Nucleophilic Displacement : The chlorobutoxy chain is replaceable by amines, alcohols, or thiols under SN2 conditions .
  • Electrophilic Aromatic Substitution : The indole C3 position reacts preferentially with electrophiles (e.g., nitration, halogenation) .
  • Oxidative Functionalization : MnO₂ or DDQ oxidizes the indole NH group to form N-acyl or N-sulfonyl derivatives .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C; stable in acetonitrile/DMF at ≤100°C .
  • pH Sensitivity : Hydrolyzes slowly in aqueous base (t₁/₂ >24 h at pH 12) .
  • Steric Effects : Bulkier nucleophiles (e.g., tert-butylamine) show reduced reaction rates .

Properties

CAS No.

180160-98-9

Molecular Formula

C12H14ClNO

Molecular Weight

223.7 g/mol

IUPAC Name

4-(4-chlorobutoxy)-1H-indole

InChI

InChI=1S/C12H14ClNO/c13-7-1-2-9-15-12-5-3-4-11-10(12)6-8-14-11/h3-6,8,14H,1-2,7,9H2

InChI Key

DBPIEDRTKPMPSN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN2)C(=C1)OCCCCCl

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OCCCCCl

Synonyms

4-(4-chlorobutoxy)-1H-indole

Origin of Product

United States

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